molecular formula C23H20BrN5O3S B12032903 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 477330-88-4

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B12032903
CAS No.: 477330-88-4
M. Wt: 526.4 g/mol
InChI Key: RMWLDQHACTWCLN-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of bromophenyl, pyridinyl, and dimethoxyphenyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    S-Alkylation: The synthesis begins with the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in an alkaline medium with an appropriate alkylating agent.

    Acylation: The resulting intermediate is then subjected to acylation with 3,5-dimethoxyphenylacetyl chloride under controlled conditions to yield the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

These reactions are typically carried out under mild to moderate conditions, and the choice of reagents and solvents depends on the specific reaction being performed .

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole moiety, which is known for its biological activities.

    Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct biological and chemical properties.

Properties

CAS No.

477330-88-4

Molecular Formula

C23H20BrN5O3S

Molecular Weight

526.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H20BrN5O3S/c1-31-19-10-17(11-20(12-19)32-2)26-21(30)14-33-23-28-27-22(15-4-3-9-25-13-15)29(23)18-7-5-16(24)6-8-18/h3-13H,14H2,1-2H3,(H,26,30)

InChI Key

RMWLDQHACTWCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC

Origin of Product

United States

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